5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
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Overview
Description
5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly significant in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves a multi-step process. One common method includes the reaction of 5-fluoro-2-methylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and proceeds through a palladium-catalyzed borylation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to be scalable and cost-effective, making it suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve inert atmospheres and controlled temperatures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions are typically boronic acid derivatives, which are valuable intermediates in organic synthesis. These products can be further functionalized to create a wide range of organic compounds .
Scientific Research Applications
5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing into its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride in Suzuki–Miyaura coupling involves the formation of a palladium complex. This complex undergoes oxidative addition with an electrophilic organic group, followed by transmetalation with the boronic ester. The final step is reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the fluorine and methyl groups.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate group instead of an aniline group.
Uniqueness
5-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
5-fluoro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2.ClH/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5;/h6-8,16H,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTNIHXSUQCPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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